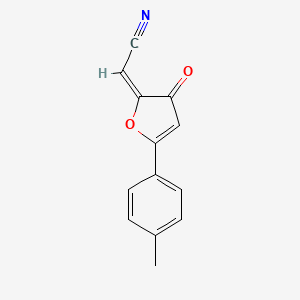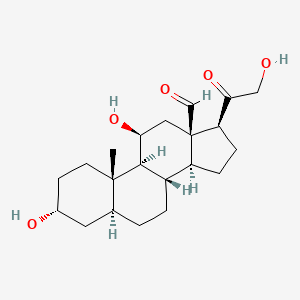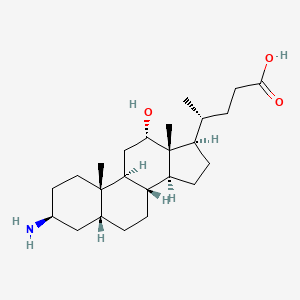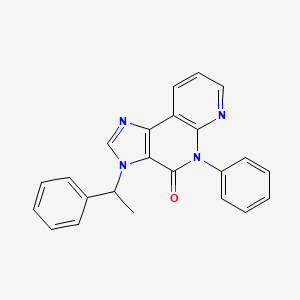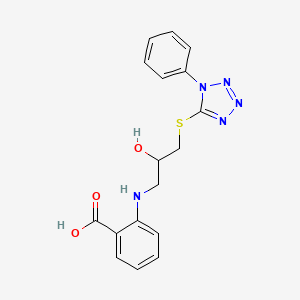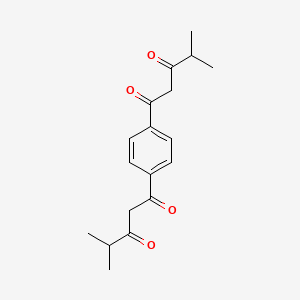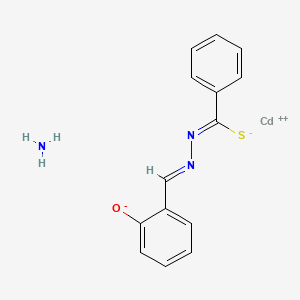
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is a coordination compound with the molecular formula C14H13CdN3OS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with a cadmium(II) salt, such as cadmium acetate, in the presence of ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cadmium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other cadmium complexes.
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
Aplicaciones Científicas De Investigación
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other cadmium complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in materials science for the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) involves its ability to coordinate with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the cadmium ion, which can form stable complexes with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: Similar in structure but with a thiosemicarbazone ligand instead of thiobenzoylhydrazonato.
Salicylaldehyde: A simpler compound with a similar benzaldehyde core but lacking the cadmium and thiobenzoylhydrazonato components.
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is unique due to its specific coordination environment and the presence of cadmium. This gives it distinct chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
132773-06-9 |
|---|---|
Fórmula molecular |
C14H13CdN3OS |
Peso molecular |
383.75 g/mol |
Nombre IUPAC |
azane;cadmium(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.Cd.H3N/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H3/q;+2;/p-2/b15-10+;; |
Clave InChI |
JINGYFFHNNTGGE-OVWKBUNZSA-L |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Cd+2] |
SMILES canónico |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


